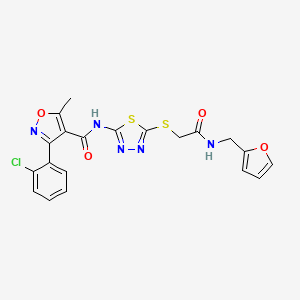
3-(2-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5O4S2 and its molecular weight is 489.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound features several key functional groups:
- Chlorophenyl moiety : Imparts lipophilicity and potential interactions with biological targets.
- Thiadiazole and isoxazole rings : Known for their roles in various biological activities, including antimicrobial and anticancer effects.
- Furan derivative : Often associated with antioxidant properties.
Research indicates that compounds with similar structural features often act through multiple mechanisms:
- Enzyme Inhibition : Compounds like this one may inhibit specific enzymes involved in disease pathways. For example, the thiadiazole ring has been linked to the inhibition of tubulin polymerization, which is crucial in cancer cell proliferation .
- Antiviral Activity : Similar derivatives have shown promise as inhibitors of viral proteases, including SARS-CoV-2 main protease (Mpro), suggesting potential antiviral applications .
Biological Activity Overview
Case Studies
- Antiviral Efficacy : A study evaluating compounds similar to the target molecule demonstrated that certain derivatives effectively inhibited the SARS-CoV-2 Mpro with IC50 values around 1.55 µM. This highlights the importance of the structural components in achieving high potency against viral targets .
- Anticancer Properties : A series of thiadiazole derivatives were tested against human cancer cell lines (A549 and Jurkat). Some compounds exhibited IC50 values below 5 µM, indicating significant cytotoxic effects. The presence of electron-donating groups on the phenyl ring was found to enhance activity .
- Antibacterial Activity : Compounds derived from similar scaffolds were assessed for antibacterial properties, showing effective inhibition against multi-drug resistant strains with MIC values significantly lower than standard antibiotics like tetracycline .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of a methyl group at specific positions on the phenyl or thiadiazole rings enhances biological activity.
- Substituents on the isoxazole ring can modulate potency and selectivity towards different biological targets.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4S2/c1-11-16(17(26-30-11)13-6-2-3-7-14(13)21)18(28)23-19-24-25-20(32-19)31-10-15(27)22-9-12-5-4-8-29-12/h2-8H,9-10H2,1H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLWCVYZSQMRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














